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Compound of Interest

Compound Name: 2-Chloro-6-methylpyridin-3-ol

Cat. No.: B031160 Get Quote

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-
Chloro-6-methylpyridin-3-ol

Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyridin-3-ol
(CAS No: 35680-24-1), a key heterocyclic building block in modern medicinal chemistry.

Intended for researchers, medicinal chemists, and drug development professionals, this

document delves into the molecule's structural features, including its tautomeric nature, and

presents a detailed, field-proven synthetic protocol. Furthermore, it outlines standard methods

for spectroscopic characterization and discusses its primary application as a crucial

intermediate in the synthesis of advanced therapeutic agents, notably as a precursor for

activin-like kinase 5 (ALK5) inhibitors. The guide is structured to provide not just procedural

steps but also the underlying scientific rationale, ensuring a deep and actionable understanding

of this versatile compound.

Molecular Structure and Physicochemical
Properties
2-Chloro-6-methylpyridin-3-ol is a substituted pyridine derivative, a class of compounds

highly valued in the pharmaceutical industry for their presence in numerous approved drugs.[1]

[2] The core structure consists of a pyridine ring, which is an aromatic six-membered

heterocycle containing one nitrogen atom.
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The substitution pattern—a chlorine atom at position 2, a hydroxyl group at position 3, and a

methyl group at position 6—imparts specific electronic and steric properties that are crucial for

its reactivity and utility as a synthetic intermediate. The chlorine atom acts as a leaving group in

nucleophilic aromatic substitution reactions, while the hydroxyl group can be alkylated or used

as a directing group.

Tautomerism: The Pyridinol-Pyridinone Equilibrium
A critical structural feature of pyridin-3-ols is their existence in a tautomeric equilibrium with the

corresponding pyridin-3(2H)-one form. Tautomerism, the interconversion of constitutional

isomers, can significantly influence a molecule's chemical reactivity and biological interactions.

[3]

For 2-chloro-6-methylpyridin-3-ol, the equilibrium is between the aromatic alcohol (the

pyridinol form) and the non-aromatic ketone (the pyridinone form).

Caption: Tautomeric equilibrium of 2-chloro-6-methylpyridin-3-ol.

It is well-established that for 3-hydroxypyridines, the equilibrium overwhelmingly favors the

aromatic pyridinol tautomer. The stability gained from maintaining the aromaticity of the pyridine

ring far outweighs the strength of the carbon-oxygen double bond in the pyridinone form.[4][5]

This is a key consideration for reaction planning, as the molecule will predominantly react as an

aromatic alcohol.

Physicochemical Data
The key identifying and physical properties of 2-Chloro-6-methylpyridin-3-ol are summarized

below for quick reference.
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Property Value Source(s)

IUPAC Name 2-chloro-6-methylpyridin-3-ol [6]

Synonyms 2-Chloro-3-hydroxy-6-picoline [7]

CAS Number 35680-24-1 [7][8]

Molecular Formula C₆H₆ClNO [6][7]

Molecular Weight 143.57 g/mol [6][7]

Appearance Yellow to brown solid ChemicalBook

Storage Temp.
Under inert gas (Nitrogen or

Argon) at 2-8°C
ChemicalBook

Monoisotopic Mass 143.0138 Da [6]

XlogP (Predicted) 1.9 [6]

Synthesis and Purification Protocol
The synthesis of 2-chloro-6-methylpyridin-3-ol can be efficiently achieved from its

corresponding amine precursor, 2-amino-6-methylpyridin-3-ol, via a Sandmeyer-type reaction.

This classic transformation in aromatic chemistry provides a reliable and scalable method for

introducing a chloro substituent.

Synthesis Workflow Diagram
The following diagram illustrates the key steps in the transformation from the amino precursor

to the final chlorinated product.
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Start: 2-Amino-6-methylpyridin-3-ol

Step 1: Diazotization
Reagents: NaNO₂, aq. HCl

Temp: 0-5 °C

Dissolve

Intermediate: Pyridinium Diazonium Salt
(Unstable, used in situ)

Forms

Step 2: Sandmeyer Reaction
Reagents: Copper(I) Chloride (CuCl)

Temp: 0 °C to RT

Reacts with

Step 3: Work-up & Extraction
Reagents: NH₄OH, Ethyl Acetate

Quench & Extract

Step 4: Purification
Method: Silica Gel Chromatography

Isolate Crude

Product: 2-Chloro-6-methylpyridin-3-ol

Yields Pure

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Chloro-6-methylpyridin-3-ol.
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Step-by-Step Experimental Protocol
This protocol is based on well-established procedures for the diazotization of aminopyridines

followed by Sandmeyer chlorination.[9][10]

Materials:

2-Amino-6-methylpyridin-3-ol

Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Copper(I) Chloride (CuCl)

Concentrated Ammonium Hydroxide (NH₄OH)

Ethyl Acetate (EtOAc)

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica Gel (for chromatography)

Procedure:

Diazonium Salt Formation:

In a three-necked round-bottom flask equipped with a mechanical stirrer and a

thermometer, suspend 2-amino-6-methylpyridin-3-ol (1.0 eq) in concentrated hydrochloric

acid (approx. 3 M).

Cool the suspension to 0-5 °C using an ice-salt bath. Causality: Low temperatures are

critical to prevent the premature decomposition of the highly reactive diazonium salt

intermediate.

Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the

cooled suspension while stirring vigorously, ensuring the internal temperature does not

exceed 5 °C.
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Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is

complete to ensure full conversion to the diazonium salt.

Sandmeyer Reaction:

In a separate flask, prepare a solution or suspension of Copper(I) chloride (1.2 eq) in

concentrated HCl at 0 °C.

Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous

nitrogen evolution will be observed. Mechanism: The Cu(I) catalyst facilitates the

replacement of the diazonium group (-N₂⁺) with a chloride ion.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 1-2 hours until gas evolution ceases.

Work-up and Extraction:

Cool the reaction mixture in an ice bath and carefully basify to a pH of ~8-9 by the slow

addition of concentrated ammonium hydroxide. This neutralizes the excess acid and

precipitates copper salts.

Transfer the mixture to a separatory funnel and extract the aqueous phase three times

with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and filter.

Purification:

Concentrate the filtered organic solution under reduced pressure to yield the crude

product.

Purify the crude solid by flash column chromatography on silica gel, eluting with a

hexane/ethyl acetate gradient, to afford pure 2-chloro-6-methylpyridin-3-ol.

Spectroscopic Characterization
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Confirmation of the molecular structure is achieved through a combination of spectroscopic

techniques. While a published spectrum for this specific molecule is not readily available, its

expected spectral data can be reliably predicted based on its structure and data from

analogous compounds.[11][12]

¹H NMR (Proton NMR):

Aromatic Protons: Two signals are expected in the aromatic region (δ 6.5-8.5 ppm). These

will appear as two doublets, corresponding to the protons at C4 and C5 of the pyridine ring,

with a typical ortho coupling constant (J ≈ 8 Hz).

Methyl Protons: A singlet integrating to three protons will appear in the upfield region (δ 2.2-

2.6 ppm), corresponding to the -CH₃ group at C6.

Hydroxyl Proton: A broad singlet will be present (variable chemical shift, δ 5.0-10.0 ppm

depending on solvent and concentration), corresponding to the -OH proton. This peak will

disappear upon D₂O exchange, a key validation step.

¹³C NMR (Carbon NMR):

Six distinct signals are expected, one for each carbon atom.

Aromatic Carbons: Five signals will appear in the aromatic region (δ 110-160 ppm). The

carbon bearing the chlorine (C2) and the carbon bearing the hydroxyl group (C3) will be

significantly shifted due to the electronegativity of the substituents.

Methyl Carbon: One signal will appear in the aliphatic region (δ 15-25 ppm).

Mass Spectrometry (MS):

The mass spectrum will show a distinct molecular ion peak (M⁺).

A crucial feature will be the presence of an M+2 peak with an intensity approximately one-

third of the molecular ion peak (a 3:1 ratio). Rationale: This isotopic pattern is the

characteristic signature of a molecule containing a single chlorine atom, due to the natural

abundance of the ³⁵Cl (75%) and ³⁷Cl (25%) isotopes.[13]
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Predicted m/z for adducts include [M+H]⁺ at 144.02108 and [M+Na]⁺ at 166.00302.[6]

Applications in Drug Discovery
The unique arrangement of functional groups makes 2-chloro-6-methylpyridin-3-ol a valuable

starting material for building more complex molecules, particularly in the field of kinase

inhibitors.

Precursor for ALK5 Inhibitors
The primary documented application of this compound is as a reagent in the preparation of

inhibitors for activin-like kinase 5 (ALK5), also known as TGF-β type I receptor.[8] The TGF-β

signaling pathway is implicated in numerous cellular processes, and its dysregulation is a

hallmark of diseases like cancer and fibrosis.[14][15] Therefore, ALK5 is a high-priority target

for therapeutic intervention.

In the synthesis of ALK5 inhibitors, the hydroxyl group of 2-chloro-6-methylpyridin-3-ol is
typically used to form an ether linkage with another aromatic or heterocyclic system (a

Williamson ether synthesis). This reaction forms a diaryl ether scaffold, which is a common

motif in many kinase inhibitors.

2-Chloro-6-methylpyridin-3-ol
Nucleophilic Aromatic
Substitution (SNAr)
or Ether Synthesis

Heterocyclic Core
(e.g., with a leaving group)

Diaryl Ether IntermediateForms Scaffold Further
Functionalization

Potent & Selective
ALK5 Inhibitor

Leads to

Click to download full resolution via product page

Caption: Role as a building block in ALK5 inhibitor synthesis.

The 2-chloro and 6-methyl groups also play crucial roles. They provide steric and electronic

handles that can be fine-tuned to optimize the final compound's potency, selectivity, and

pharmacokinetic properties. Numerous research programs have developed potent ALK5

inhibitors based on scaffolds derived from substituted pyridines.[16][17]
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Safety and Handling
As with all laboratory chemicals, 2-chloro-6-methylpyridin-3-ol should be handled with

appropriate care. Based on safety data for structurally related chloromethylpyridines, the

following precautions are advised.[12]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

glasses or goggles, and a lab coat.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials. The recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8

°C.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
2-Chloro-6-methylpyridin-3-ol is a strategically important heterocyclic compound whose value

lies in its versatile and well-defined reactivity. Its structure, dominated by the aromatic pyridinol

tautomer, provides three distinct functional handles for synthetic elaboration. The established

protocols for its synthesis and the clear predictive power of modern spectroscopy make it a

reliable tool for medicinal chemists. Its demonstrated utility as a core fragment in the

development of ALK5 inhibitors underscores its significance in the ongoing search for novel

therapeutics to treat complex diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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